molecular formula C20H19N3O4 B10993694 N-[(1-benzyl-1H-indol-6-yl)carbonyl]glycylglycine

N-[(1-benzyl-1H-indol-6-yl)carbonyl]glycylglycine

Cat. No.: B10993694
M. Wt: 365.4 g/mol
InChI Key: UOTOZUMKNOVRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Benzyl-1H-indol-6-yl)carbonyl]glycylglycine is a synthetic dipeptide derivative comprising a benzyl-substituted indole core conjugated to a glycylglycine residue via a carbonyl linker.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

2-[[2-[(1-benzylindole-6-carbonyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C20H19N3O4/c24-18(21-12-19(25)26)11-22-20(27)16-7-6-15-8-9-23(17(15)10-16)13-14-4-2-1-3-5-14/h1-10H,11-13H2,(H,21,24)(H,22,27)(H,25,26)

InChI Key

UOTOZUMKNOVRBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

N-Benzylation of Indole

N-Benzylation is typically achieved via alkylation using benzyl halides under basic conditions. For example, benzyl chloride reacts with indole in the presence of sodium hydride (NaH) in anhydrous dimethylformamide (DMF), yielding 1-benzyl-1H-indole. Alternative methods employ phase-transfer catalysts, such as tetrabutylammonium hydrogen sulfate, to enhance reaction efficiency in dichloromethane.

C-6 Carboxylation

Introducing a carboxylic acid at the indole’s 6-position requires regioselective functionalization. A modified Reissert indole synthesis is employed, where 4-chloro-2-nitrotoluene undergoes iodination, followed by Heck coupling with allyl alcohol and cyclization. Subsequent oxidation of the allyl group using potassium permanganate (KMnO₄) in acidic conditions yields 1-benzyl-1H-indole-6-carboxylic acid.

Activation of the Carboxylic Acid Moiety

The carboxylic acid must be activated for coupling with glycylglycine. Common strategies include:

Acyl Chloride Formation

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the acid into its corresponding acyl chloride. This intermediate is highly reactive but requires anhydrous conditions to prevent hydrolysis.

Coupling Reagents

Modern peptide synthesis leverages uronium/phosphonium reagents:

  • HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : Forms active esters with the carboxylic acid, enabling efficient amide bond formation.

  • Bicyclic benziodazolone : A recyclable reagent that facilitates coupling in DMSO with triarylphosphine, achieving yields >90% in gram-scale reactions.

Coupling with Glycylglycine

The final step involves conjugating the activated indole derivative with glycylglycine. Two primary approaches are documented:

Zirconium-Catalyzed Amidation

A zirconium-polyoxometalate catalyst, (Me₂NH₂)₁₄[Zr(μ-O)(H₂O)(α₂-P₂W₁₇O₆₁)]₂, enables direct coupling between 1-benzyl-1H-indole-6-carboxylic acid and glycylglycine in DMSO at 70°C. This method avoids racemization and achieves 76–79% yields (Table 1).

Table 1: Performance of Zirconium Catalyst in Amidation

SubstrateCatalyst LoadingTemperatureYield (%)
Indole-6-carboxylic acid5 µmol70°C76–79
Glycylglycine1.1 equiv70°C76–79

Boric Acid-Mediated Coupling

Boric acid catalyzes direct N-acylation of indoles with carboxylic acids in mesitylene under reflux. Applied to glycylglycine, this method achieves moderate yields (~65%) but requires extended reaction times (48 hours).

Alternative Synthetic Routes

Enzymatic Catalysis

Lipases and proteases have been explored for peptide bond formation. For example, thermolysin catalyzes amidation between hydrophobic acids and amines in aqueous buffers. However, compatibility with the indole scaffold remains untested.

Optimization of Reaction Conditions

Solvent Effects

  • DMSO : Enhances solubility of glycylglycine and stabilizes reactive intermediates in zirconium-catalyzed reactions.

  • Mesitylene : Facilitates azeotropic water removal in boric acid-mediated couplings.

Temperature and Time

Optimal results are obtained at 70–90°C for 18–24 hours , balancing reaction rate and byproduct formation.

Challenges and Limitations

Regioselectivity

Competing functionalization at indole’s C-3 position necessitates careful control of reaction conditions.

Purification

The final compound often requires recrystallization from methanol/water or chromatography on silica gel (EtOAc:Et₃N 200:1).

Scalability

Zirconium catalysts enable gram-scale synthesis, but ligand degradation and metal leaching pose challenges for industrial applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the indole compound.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Indole derivatives can act as ligands in catalytic reactions.

Biology:

    Biological Probes: Used as probes to study biological processes involving indole-containing biomolecules.

    Enzyme Inhibitors: Potential inhibitors of enzymes that interact with indole derivatives.

Medicine:

Industry:

    Material Science: Used in the development of novel materials with specific properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-indol-6-yl)carbonyl]glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Glycylglycine Residues

  • BA2 (N-(2,3-Indolo-betulinoyl)glycylglycine): Derived from betulinic acid (BI), BA2 features a glycylglycine chain at C26. Compared to BI and its non-peptide analog BA4, BA2 exhibits 2.2-fold higher cytotoxicity against murine melanoma cells (B164A5), attributed to enhanced cellular uptake and lysosomal disruption .
  • LB6 (N-[(6-Bromo-1H-indol-1-yl)acetyl]glycine): Substitutes the benzyl group with bromine and uses a shorter glycine chain.
  • N-[3-(6-Chloro-1H-indol-1-yl)propanoyl]glycylglycine: Features a chloro-substituted indole and a propanoyl linker. The elongated acyl chain could alter metabolic stability but may introduce steric hindrance, reducing target binding efficiency .

Peptide Chain Length and Cytotoxicity

  • Glycylglycine vs. The glycylglycine moiety may act as a recognition motif for peptide transporters or proteases .

Stability and Metabolic Considerations

  • Acyl Linkers: The carbonyl linker in the target compound may confer greater stability than acetyl or propanoyl groups in analogs like LB6, which could be prone to esterase-mediated hydrolysis .
  • Protecting Groups : N-[(Benzyloxy)carbonyl]glycylglycine () uses a Z-group for synthesis, whereas the target compound’s benzyl-indole carbonyl group serves as a pharmacophore, avoiding the need for post-synthetic deprotection .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP* (Predicted) Solubility (µM)
BA2 628.7 5.8 Low (DMSO-dependent)
LB6 303.1 3.2 Moderate
Target Compound 405.4 4.5 Moderate

*LogP calculated using fragment-based methods.

Research Findings and Implications

  • Cytotoxicity Mechanisms : BA2 and related glycylglycine derivatives induce apoptosis (via Hoechst staining) and lysosomal disruption (NR assay), suggesting the target compound may share these pathways .
  • Safety Profile: At 10 µM, BA2 causes minimal keratinocyte toxicity, but higher doses (75 µM) damage membranes (LDH assay). This underscores the need for dose optimization in the target compound .

Biological Activity

N-[(1-benzyl-1H-indol-6-yl)carbonyl]glycylglycine is a synthetic compound that belongs to the class of indole derivatives. Its unique structure, which includes an indole moiety linked to a glycylglycine segment, suggests a range of potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 365.4 g/mol
  • Structure Features : The compound comprises a benzyl group attached to an indole ring, which is further connected to a carbonyl group leading to the dipeptide glycylglycine.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The indole nucleus can interact with various biological receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical in disease processes, particularly those related to inflammation and cancer.
  • Cell Signaling Modulation : By affecting cell signaling pathways, this compound may influence cellular responses to external stimuli.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation markers in vitro and in vivo.
  • Antimicrobial Properties : Similar indole derivatives have demonstrated antimicrobial activities, suggesting potential applications in treating infections.

Case Studies

  • Anticancer Study :
    • A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest at the G2/M phase.
  • Anti-inflammatory Research :
    • In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), supporting its potential as an anti-inflammatory agent.

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological Activity
This compoundIndole ring, glycylglycine moietyAnticancer, anti-inflammatory
5-BromoindoleIndole ring with bromine substitutionAntimicrobial
IndomethacinIndole structure with carboxylic acidAnti-inflammatory
TryptophanIndole amino acidNeurotransmitter precursor

Synthetic Routes and Chemical Reactions

The synthesis of this compound typically involves:

  • Indole Synthesis : Utilizing Fischer indole synthesis from phenylhydrazine and an aldehyde.
  • Peptide Coupling : Employing coupling reagents (e.g., DCC or DIC) to attach glycylglycine to the indole nucleus.

Types of Reactions

The compound can undergo various reactions:

  • Oxidation : Formation of indole derivatives via oxidation.
  • Reduction : Reduction of carbonyl groups using sodium borohydride.
  • Substitution Reactions : Electrophilic substitutions at the indole nucleus.

Q & A

What are the established synthetic pathways for N-[(1-benzyl-1H-indol-6-yl)carbonyl]glycylglycine, and how can reaction efficiency be optimized?

The synthesis typically involves coupling an indole derivative (e.g., 1-benzyl-1H-indol-6-carboxylic acid) with glycylglycine. A documented method uses microwave irradiation to promote amide bond formation, reducing reaction times from hours to minutes while improving yields (65–80%) compared to conventional heating . Solvent selection (e.g., dichloromethane or ethanol) and pH control (acidic conditions for stable peptide bonds) are critical. Catalysts like HATU or EDCI enhance coupling efficiency, and purification via column chromatography ensures product purity .

Which analytical techniques are most reliable for characterizing the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the indole and glycylglycine moieties by identifying aromatic protons (δ 7.2–7.8 ppm) and amide protons (δ 8.1–8.5 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight verification (expected ~350–370 g/mol). High-resolution MS (HRMS) or X-ray crystallography resolves structural ambiguities, while FT-IR validates carbonyl stretches (~1650–1700 cm⁻¹) .

How should researchers design preliminary assays to evaluate its biological activity?

Begin with in vitro assays targeting indole-related pathways (e.g., anti-inflammatory or anticancer activity). Use cell viability assays (MTT or resazurin) on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 μM. For antimicrobial screening, employ broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

What strategies resolve contradictory data in biological activity across studies?

Discrepancies may arise from assay conditions (e.g., pH, serum concentration) or compound stability. Pre-treat the compound in simulated biological fluids (PBS, pH 7.4) to assess degradation. Use orthogonal assays (e.g., enzymatic inhibition alongside cell-based tests) to confirm activity. For example, if anti-inflammatory effects are inconsistent, measure cytokine suppression (IL-6, TNF-α) in macrophages via ELISA .

How does the compound’s stability vary under experimental storage conditions?

The compound is susceptible to hydrolysis in aqueous solutions. Store lyophilized at –20°C under inert gas (N₂/Ar). In solution, use aprotic solvents (DMSO, dry ethanol) and avoid prolonged exposure to light. Stability tests via HPLC over 24–72 hours at 4°C and 37°C can quantify degradation rates. Radiolytic studies on glycylglycine derivatives suggest oxidative decomposition in oxygenated environments, requiring antioxidants (e.g., ascorbic acid) for stabilization .

What are the proposed mechanisms of action for its pharmacological effects?

The indole moiety may intercalate DNA or inhibit topoisomerases, while the glycylglycine backbone could enhance cellular uptake via peptide transporters (e.g., PEPT1). Molecular docking studies predict interaction with inflammatory targets (COX-2) or kinase domains (e.g., EGFR). Validate mechanisms using siRNA knockdown of transporters or competitive binding assays with known inhibitors .

How does radiolytic decomposition impact experimental outcomes, and how can this be mitigated?

Gamma irradiation in oxygenated solutions generates glyoxylic acid and glyoxylamide via OH• radical attack on the peptide backbone . To minimize artifacts, conduct radiation-free controls and use radical scavengers (e.g., mannitol). Analyze degradation products with LC-MS and adjust dose rates in radiation-based studies .

What pharmacokinetic challenges are anticipated, and how can they be addressed?

Low oral bioavailability due to glycylglycine’s hydrophilicity may limit absorption. Employ prodrug strategies (e.g., esterification) or nanoformulations (liposomes) to enhance permeability. In vivo studies in rodents should monitor plasma half-life and tissue distribution via LC-MS/MS. Consider co-administration with PEPT1 enhancers (e.g., sodium caprate) .

How does this compound compare structurally and functionally to analogous thiazole or chromene derivatives?

Unlike thiazole derivatives (e.g., N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)glycylglycine), this compound’s indole ring enhances π-π stacking with aromatic amino acids in target proteins. Chromene analogs (e.g., N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine) exhibit stronger antioxidant activity but lack the dipeptide’s transporter-mediated uptake advantage .

What advanced computational methods support mechanistic hypothesis generation?

Molecular dynamics simulations (e.g., GROMACS) model ligand-protein interactions, while density functional theory (DFT) calculates binding energies. QSAR models predict toxicity and bioactivity using descriptors like logP and polar surface area. Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.